5-Chloro-2-isopropoxyphenylboronic acid

Descripción general

Descripción

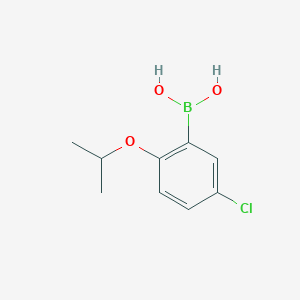

5-Chloro-2-isopropoxyphenylboronic acid is a boronic acid derivative characterized by the presence of a chlorine atom and an isopropoxy group on the phenyl ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isopropoxyphenylboronic acid typically involves the reaction of this compound with a suitable boronic acid derivative under mild conditions. The reaction conditions often require the use of a palladium catalyst and a base to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid primarily participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. Key features include:

Reaction Components

Coupling Partners and Yields

Data extrapolated from analogous systems :

Mechanistic Pathway

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetallation : Boronic acid transfers aryl group to Pd center.

-

Reductive Elimination : Forms C–C bond, regenerating Pd⁰ catalyst .

Protodeboronation Reactions

Under acidic or oxidative conditions, the compound undergoes protodeboronation:

Conditions :

Outcome :

Substituted benzene derivative (5-chloro-2-isopropoxybenzene) with >90% conversion .

Stability and Side Reactions

Key stability parameters from experimental data :

Electronic Effects on Reactivity

The isopropoxy group at position 2 exerts strong electron-donating effects (+M), activating the boronic acid toward electrophilic coupling partners. Conversely, the chlorine atom at position 5 induces moderate electron-withdrawing effects (-I), creating a polarized reactive site ideal for regioselective cross-couplings .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 5-Chloro-2-isopropoxyphenylboronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound acts as a coupling partner with aryl or vinyl halides in the presence of palladium catalysts, leading to the formation of biaryl compounds.

Key Reaction Conditions:

- Catalysts: Palladium(0) complexes (e.g., Pd(PPh3)4)

- Base: Potassium carbonate (K2CO3)

- Solvent: Toluene or ethanol

Medicinal Chemistry

Drug Development

The compound's ability to form stable carbon-carbon bonds makes it a valuable intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting specific biological pathways.

Case Study: Antimicrobial Activity

Recent studies have indicated that this compound exhibits moderate antimicrobial activity against various pathogens, including:

- Candida albicans

- Escherichia coli

- Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Bioconjugation and Targeted Drug Delivery

This compound can be utilized for bioconjugation processes, where it modifies biomolecules for therapeutic purposes. Its reactivity with diols allows for selective labeling of proteins and other biomolecules, which is crucial in targeted drug delivery systems.

Material Science

Development of Advanced Materials

In material science, boronic acids like this compound are employed to create new materials with specific properties. Its capacity to form dynamic covalent bonds is leveraged in designing polymers and hydrogels that respond to environmental stimuli.

Future Directions and Research Opportunities

Ongoing research is focusing on:

- Enhancing the antimicrobial efficacy of this compound through structural modifications.

- Exploring its potential as a scaffold for drug development targeting specific diseases.

- Investigating its role in advanced material applications, particularly in responsive systems.

Mecanismo De Acción

The compound exerts its effects through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The molecular target is the aryl halide, and the pathway involves the formation of a biaryl compound.

Reduction: The molecular target is the boronic acid, and the pathway involves the reduction of the boronic acid to a boronic ester.

Substitution: The molecular target is the phenyl ring, and the pathway involves the replacement of the chlorine atom with a nucleophile.

Comparación Con Compuestos Similares

5-Chloro-2-isopropoxyphenylboronic acid is unique in its combination of a chlorine atom and an isopropoxy group on the phenyl ring. Similar compounds include:

3-Chloro-2-isopropoxyphenylboronic acid: Similar structure but with a different position of the chlorine atom.

4-Chloro-2-isopropoxyphenylboronic acid: Similar structure but with a different position of the chlorine atom.

5-Chloro-2-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

These compounds differ in their reactivity and the types of products they form in cross-coupling reactions.

Actividad Biológica

5-Chloro-2-isopropoxyphenylboronic acid is a boronic acid derivative that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound (C9H12BClO3) features a boronic acid functional group attached to a chlorinated aromatic ring with an isopropoxy substituent. The synthesis typically involves the reaction of 5-chloro-2-isopropoxyphenol with boron reagents, often utilizing methods such as Suzuki-Miyaura cross-coupling reactions, which are well-documented in the literature .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, related phenolic compounds have been evaluated using the DPPH radical scavenging method, demonstrating their ability to neutralize free radicals effectively. The antioxidant efficiency of these compounds is often compared to well-known antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid | 88.6 | 1.149 |

| Other Related Compounds | 78.6 - 87.7 | 1.573 - 1.675 |

Note: TBD = To Be Determined based on specific studies on this compound.

Interaction with Biological Targets

This compound has been studied for its interactions with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. For example, boronic acids are known to interact with serine proteases and other enzymes due to their ability to form reversible covalent bonds with hydroxyl groups in active sites .

Case Study: Nicotinic Acetylcholine Receptors

In a study evaluating the activity of boronic acid derivatives on nicotinic acetylcholine receptors (nAChRs), it was found that certain structural modifications could enhance receptor activation. Compounds similar to this compound were shown to selectively activate α7 nAChRs in cell-based assays, suggesting potential applications in neuropharmacology .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Boronic acids can exhibit varying degrees of toxicity depending on their structure and concentration. In vitro studies often assess cytotoxicity against various cell lines, providing insights into safe dosage ranges for potential therapeutic applications .

Propiedades

IUPAC Name |

(5-chloro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRYIHCKXSSLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584232 | |

| Record name | {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-87-3 | |

| Record name | {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.